molecular formula C16H17NO3S2 B2841405 (Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 303027-60-3

(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2841405
CAS No.: 303027-60-3
M. Wt: 335.44
InChI Key: GBKHAXRTXDLKBD-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: is a chemical compound with a complex structure that includes a thiazolidine ring, a benzylidene group, and an isopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves multiple steps, starting with the formation of the thiazolidine ring. One common synthetic route includes the reaction of a suitable thiazolidine derivative with a benzylidene compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.

Scientific Research Applications

(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may have potential biological activity and can be studied for its effects on various biological systems.

  • Medicine: : The compound could be investigated for its therapeutic properties and potential use in drug development.

  • Industry: : It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways The compound may bind to enzymes or receptors, leading to changes in cellular processes and biological functions

Comparison with Similar Compounds

(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: can be compared with other similar compounds, such as (Z)-isopentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate . While both compounds share a similar core structure, they differ in the ester group, which can influence their chemical properties and potential applications. The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

propan-2-yl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-11(2)20-14(18)8-9-17-15(19)13(22-16(17)21)10-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKHAXRTXDLKBD-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.